

# Technical Guide: 8-Oxoheptadecanoic Acid – Structure, Synthesis, and Properties

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## Compound of Interest

Compound Name: 8-Oxoheptadecanoic acid

Cat. No.: B8223380

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## Executive Summary

**8-Oxoheptadecanoic acid** (CAS: 54527-31-0) is a saturated, long-chain fatty acid characterized by a ketone functionality at the C-8 position.<sup>[1][2][3][4]</sup> As an odd-chain fatty acid derivative (

), it occupies a niche in lipid research distinct from the more common even-chain metabolites (e.g., palmitic or stearic derivatives). Its structural uniqueness makes it a valuable intermediate in the synthesis of insect pheromones, a potential biomarker for specific microbial oxidations, and a candidate for functionalized surfactant development.

## Chemical Identity & Physicochemical Properties<sup>[1]</sup>

<sup>[3][5][6][7][8]</sup>

## Nomenclature and Identifiers

Parameter	Value
IUPAC Name	8-Oxoheptadecanoic acid
Common Synonyms	8-Ketomargaric acid; 8-Oxo-heptadecanoic acid
CAS Registry Number	54527-31-0
Molecular Formula	
SMILES	<chem>CCCCCCCCC(=O)CCCCCCC(=O)O</chem>
InChI Key	OTXWABS AidKSMU-UHFFFAOYSA-N

## Structural Composition

The molecule consists of a 17-carbon backbone.<sup>[1]</sup> Numbering from the carboxyl carbon (C1):

- C1–C7: Heptanoic acid spacer (polymethylene chain).
- C8: Ketone (carbonyl) group.
- C9–C17: Nonyl hydrophobic tail.

## Physical Properties (Experimental & Predicted)

Property	Data	Source/Method
Molecular Weight	284.44 g/mol	Calculated
Physical State	Crystalline Solid / Waxy Powder	Std.[1] Lipid State
Melting Point	72–75 °C	Predicted (based on C16/C18 homologs)
Boiling Point	~420 °C (at 760 mmHg)	Predicted
LogP	~5.2	High Lipophilicity
Solubility	Soluble in , DMSO, Ethanol; Insoluble in Water	Lipid Character

## Spectroscopic Characterization

Accurate identification relies on distinguishing the specific position of the ketone group relative to the carboxyl terminus.

## Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization (EI) typically yields characteristic alpha-cleavage fragments around the ketone group.[1]

Fragment Ion (m/z)	Structural Origin	Diagnostic Value
284		Molecular Ion (often weak)
141		Acylium ion from C8-C9 cleavage
157		Acylium ion from C7-C8 cleavage
55, 69, 83...		General alkyl chain series

## Nuclear Magnetic Resonance (NMR)

- -NMR: The C8 carbonyl carbon appears downfield at ~210–212 ppm.<sup>[1]</sup> The Carboxyl C1 appears at ~178–180 ppm.
- -NMR:
  - Triplet (~2.4 ppm): Protons at C7 and C9 (alpha to ketone).
  - Triplet (~2.3 ppm): Protons at C2 (alpha to carboxyl).
  - Multiplet (~1.6 ppm): Protons at C3, C6, C10 (beta positions).
  - Triplet (~0.88 ppm): Terminal methyl (C17).

## Synthesis Protocol: Regioselective Construction

Objective: Synthesize **8-oxoheptadecanoic acid** with high regioselectivity, avoiding isomer mixtures. Methodology: Friedel-Crafts Acylation of Organocadmium Reagents (Preferred for preventing over-reaction to alcohols).<sup>[1]</sup>

## Retrosynthetic Analysis

The molecule is disconnected at the C8 ketone:

- Fragment A (Electrophile): 7-(chlorocarbonyl)heptanoate (derived from Suberic acid).<sup>[1]</sup>
- Fragment B (Nucleophile): Nonyl-cadmium or Nonyl-zinc reagent.<sup>[1]</sup>

## Experimental Workflow

Step 1: Preparation of Mono-methyl Suberyl Chloride

- Reflux Suberic acid (dicarboxylic) with limited methanol/HCl to obtain dimethyl suberate.
- Partial hydrolysis (Pig Liver Esterase or stoichiometric KOH) yields mono-methyl suberate.<sup>[1]</sup>
- React with Thionyl Chloride (

) to generate Methyl 7-(chlorocarbonyl)heptanoate.

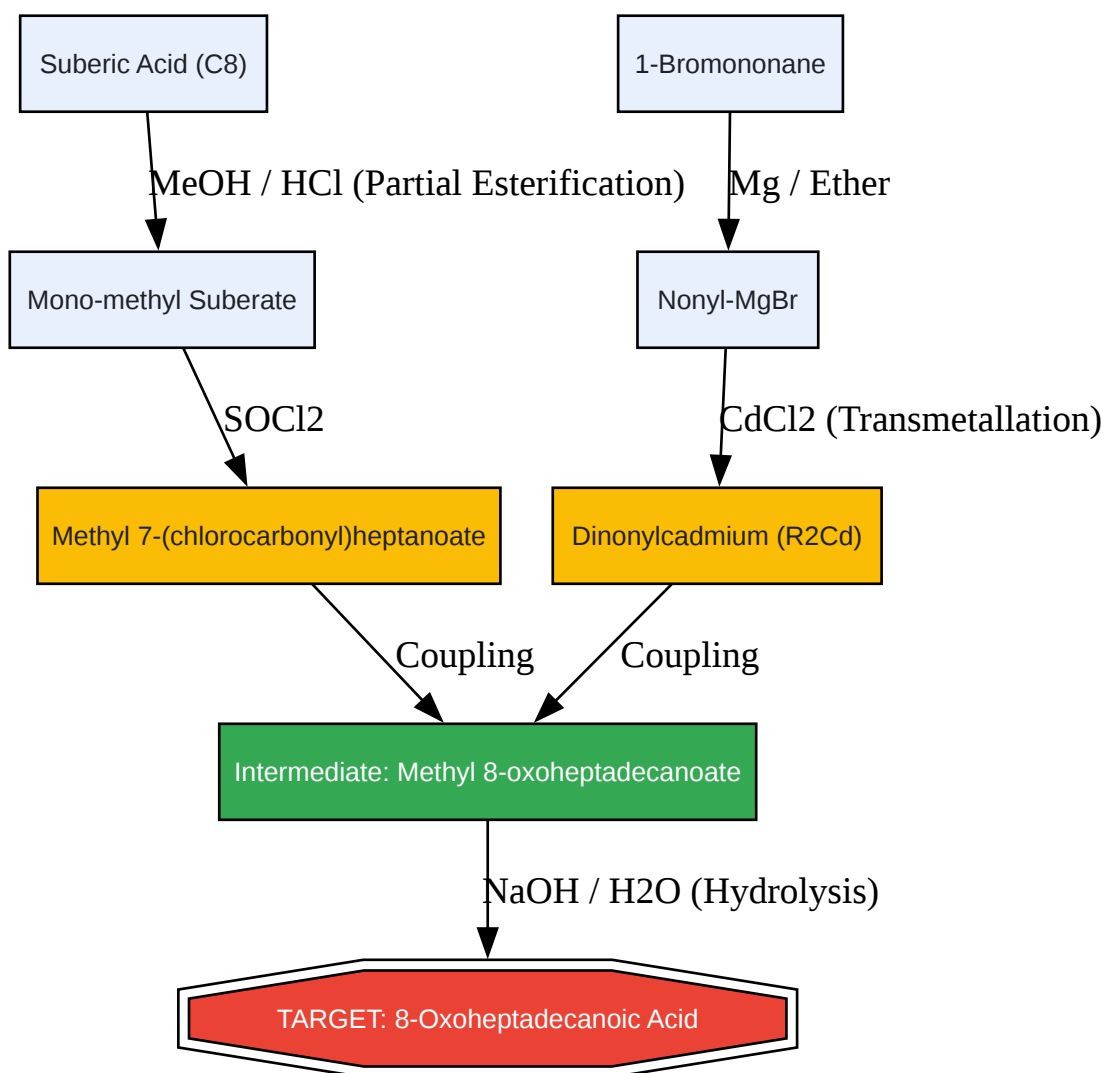
### Step 2: Organocadmium Coupling

- Grignard Formation: React 1-bromononane with Mg turnings in dry ether to form Nonylmagnesium bromide.<sup>[1]</sup>
- Transmetallation: Add anhydrous (0.5 eq) to form Dinonylcadmium ( ). Note: Cadmium is less reactive than Magnesium, preventing attack on the ester group of Fragment A.
- Acylation: Add Methyl 7-(chlorocarbonyl)heptanoate dropwise to the organocadmium reagent at 0°C, then reflux for 2 hours.
- Workup: Quench with dilute , extract with ether, and evaporate solvent.

### Step 3: Hydrolysis

- Dissolve the resulting keto-ester in Methanol/Water.<sup>[1]</sup>
- Add NaOH (2.5 eq) and reflux for 4 hours to cleave the methyl ester.
- Acidify to pH 2 with HCl to precipitate **8-Oxoheptadecanoic acid**.<sup>[1]</sup>
- Purification: Recrystallize from Hexane/Acetone.

## Synthesis Pathway Diagram (DOT)



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Caption: Convergent synthesis of **8-Oxoheptadecanoic acid** via Organocadmium coupling to ensure ketone regioselectivity.

## Biological & Industrial Applications[1][5][10] Antimicrobial & Antifungal Potential

Medium-to-long chain oxo-fatty acids exhibit disruption of microbial cell membranes.[1]

- Mechanism: The polar ketone group at C8, combined with the amphiphilic nature of the C17 chain, perturbs the lipid bilayer packing of fungal membranes.

- Relevance: Analogous compounds (e.g., 8-oxooctadecanoic acid) have shown efficacy against Bacillus species and Candida strains. **8-Oxoheptadecanoic acid** serves as a specific probe to test chain-length dependence (Odd vs. Even) in antimicrobial potency.[1]

## Pheromone Precursors

Ketones in the 8-position of fatty chains are structural motifs in insect pheromones.[1]

- Application: This acid can be reduced (Wolff-Kishner) to heptadecanoic acid or reduced stereoselectively to 8-hydroxyheptadecanoic acid, a chiral intermediate for synthesizing specific lepidopteran attractants.[1]

## Biomarker Utility

Odd-chain fatty acids (OCFAs) like C17 are often used as internal standards in GC-MS lipidomics because they are rare in mammalian adipose tissue (which is dominated by C16/C18).[1]

- Metabolic Tracing: The 8-oxo derivative can serve as a tracer for beta-oxidation defects.[1] If beta-oxidation proceeds normally, the chain shortens by 2 carbons cyclically. A block at the ketone position (which requires specific auxiliary enzymes to process) can indicate metabolic bottlenecks.

## References

- PubChem Compound Summary. (2025). **8-Oxoheptadecanoic acid** (CAS 54527-31-0).[1][2][3][4] National Library of Medicine. [\[Link\]](#)
- NIST Mass Spectrometry Data Center. (2023). Heptadecanoic acid and derivatives: Fragmentation patterns. NIST Chemistry WebBook. [\[Link\]](#)
- Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 38(3), 463–498. (Foundational protocol for keto-acid synthesis).

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## Sources

- [1. 3637-13-6|5-Oxo-heptanoic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. 16694-29-4|3-Oxo Stearic Acid|BLD Pharm \[bldpharm.com\]](#)
- [3. 2777-52-8|8-Oxohexadecanoic acid|BLD Pharm \[bldpharm.com\]](#)
- [4. 8-氧代十七酸 - CAS:54527-31-0 - 广州科檬生物 \[chemmolemall.com\]](#)
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